Benzoic anhydride
Overview
Description
Benzoic anhydride is an acyclic carboxylic anhydride. It derives from a benzoic acid.
Scientific Research Applications
Extraction from Petrochemical Wastes : Kamali et al. (2010) explored the pressurized hot water extraction of benzoic acid and phthalic anhydride from petrochemical wastes using a modified supercritical fluid extractor. They focused on optimizing conditions for effective extraction, considering variables like pressure, temperature, dynamic time, and flow rate (Kamali & Ghaziaskar, 2010).
In Chemical Reactions : Harvey et al. (1997) demonstrated that treating benzoic acid with certain reagents in specific solvents results in the formation of benzoic anhydride. They observed significant solvent effects on this reaction, which is crucial for understanding the behavior of this compound in various chemical processes (Harvey, Itzstein, & Jenkins, 1997).
Catalyst Design : Morihara et al. (1988) investigated the design of specific catalysts for organic reactions, using this compound as a template to imprint specific adsorption sites on silica gel surfaces. This approach aimed at creating enzyme-like specific catalytic functions for certain reactions involving this compound (Morihara, Kurihara, & Suzuki, 1988).
Hydrolysis Mechanisms : Satchell and Wassef (1992) studied the hydrolysis of this compound, providing insights into the mechanisms of acid catalysis in different solvent environments. Their research contributes to the broader understanding of reaction mechanisms involving this compound (Satchell & Wassef, 1992).
In Textile Processing : Lewis and Pailthorpe (2008) explored the benzoylation of wool using this compound, demonstrating significant improvements in dyeability and shrink resistance. This research highlights the potential application of this compound in textile processing (Lewis & Pailthorpe, 2008).
Mechanism of Action
Target of Action
Benzoic anhydride, the simplest symmetrical aromatic acid anhydride , primarily targets carboxylic acids and alcohols in organic synthesis . It acts as a condensation reagent, facilitating the formation of carboxylic esters .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic acyl substitution . In this reaction, a nucleophile (such as an alcohol or amine) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate ion and forming a new carbonyl compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of carboxylic esters from carboxylic acids and alcohols . The compound also plays a role in the synthesis of macrolactones . These reactions are crucial in various fields, including pharmaceuticals, dyes, and preservatives .
Result of Action
The primary result of this compound’s action is the formation of benzoic esters . These esters have various applications, including as intermediates in organic synthesis and as components in certain pharmaceuticals and dyes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a suitable solvent . For instance, the compound is stable in water and cold alkaline solutions . It’s also sensitive to moisture , suggesting that it should be stored in a cool, dry environment to maintain its efficacy and stability.
Safety and Hazards
Properties
IUPAC Name |
benzoyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIHQLCVLOXUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029122 | |
Record name | Benzoic anhydride | |
Source | EPA DSSTox | |
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Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | Benzoic anhydride | |
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CAS No. |
93-97-0 | |
Record name | Benzoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-97-0 | |
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Record name | Benzoic anhydride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093970 | |
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Record name | BENZOIC ANHYDRIDE | |
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Record name | Benzoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic anhydride | |
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Record name | Benzoic anhydride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.084 | |
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Record name | BENZOIC ANHYDRIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7X34FOV2 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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